1-(2,4-Dimethylphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Overview
Description
The compound “2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dimethylphenyl)ethanone” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with various functional groups including an allyl group, a methoxyphenyl group, and a thioether linked to a 2,4-dimethylphenyl ethanone .
Synthesis Analysis
The synthesis of similar triazole derivatives has been reported in the literature. For instance, S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols were synthesized by the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones with 1-iodobutane or 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The triazole ring is substituted at the 4-position with an allyl group, at the 5-position with a 4-methoxyphenyl group, and at the 3-position with a thioether linked to a 2,4-dimethylphenyl ethanone .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. The allyl group could undergo reactions typical of alkenes, such as addition reactions. The methoxyphenyl group could participate in electrophilic aromatic substitution reactions. The thioether group could undergo oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar triazole ring and methoxyphenyl group could impart some degree of polarity to the molecule. The exact properties such as melting point, boiling point, solubility, etc., are not provided in the available literature .Safety and Hazards
Future Directions
Given the diverse biological activities demonstrated by triazole derivatives, this compound could be a potential candidate for further pharmacological studies. Future research could focus on exploring its potential therapeutic applications, optimizing its synthesis, and investigating its mechanism of action .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-5-12-25-21(17-7-9-18(27-4)10-8-17)23-24-22(25)28-14-20(26)19-11-6-15(2)13-16(19)3/h5-11,13H,1,12,14H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEZFRYYYJJMFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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